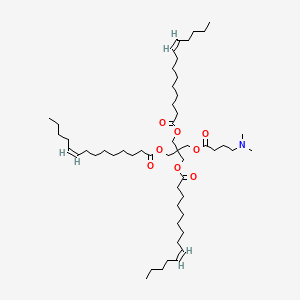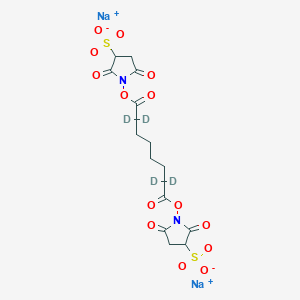
6-Azidohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Azidohex-1-ene is an organic compound with the molecular formula C6H11N3 It is characterized by the presence of an azide group (-N3) attached to a hexene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Azidohex-1-ene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 6-bromohex-1-ene with sodium azide (NaN3) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
6-Azidohex-1-ene undergoes various types of chemical reactions, including:
Click Chemistry: The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming 1,2,3-triazoles.
Reduction: The azide group can be reduced to an amine using reducing agents such as triphenylphosphine (Staudinger reaction) or hydrogenation.
Substitution: The azide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
CuAAC Reaction: Copper(I) catalysts, alkyne substrates, and solvents like water or tert-butanol.
Reduction: Triphenylphosphine, water, or hydrogen gas with a suitable catalyst.
Substitution: Various nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
1,2,3-Triazoles: Formed via CuAAC reactions.
Primary Amines: Formed via reduction of the azide group.
Substituted Hexenes: Formed via nucleophilic substitution reactions.
Applications De Recherche Scientifique
6-Azidohex-1-ene has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Materials Science: Utilized in the modification of polymers and surfaces to introduce azide functionalities, which can be further reacted to tailor material properties.
Bioconjugation: Employed in the labeling and modification of biomolecules due to its reactivity with alkynes, enabling the study of biological processes.
Medicinal Chemistry: Explored for the synthesis of bioactive compounds, including potential drug candidates.
Mécanisme D'action
The mechanism of action of 6-azidohex-1-ene primarily involves the reactivity of the azide group. In click chemistry, the azide group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole rings. This reaction is highly efficient and selective, making it valuable for various applications. The azide group can also be reduced to an amine, which can participate in further chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Azido-1-hexene: Similar structure with the azide group at a different position on the hexene chain.
6-Azidohexane: Lacks the double bond present in 6-azidohex-1-ene.
6-Azido-2-hexene: Has the double bond at a different position on the hexene chain.
Uniqueness
This compound is unique due to the presence of both an azide group and a terminal double bond. This combination allows for versatile reactivity, enabling its use in a wide range of chemical transformations and applications. The terminal double bond also provides a site for further functionalization, enhancing its utility in synthetic chemistry.
Propriétés
Numéro CAS |
821-77-2 |
|---|---|
Formule moléculaire |
C6H11N3 |
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
6-azidohex-1-ene |
InChI |
InChI=1S/C6H11N3/c1-2-3-4-5-6-8-9-7/h2H,1,3-6H2 |
Clé InChI |
SBXJZSLYDZFINZ-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,4S)-N-[(2S,4S,6S)-1-[[(2S,3R)-1-[[1-[[(2S)-1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide](/img/structure/B11929798.png)


![(6S,7S)-7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate](/img/structure/B11929818.png)

![zinc;N-[(2R)-1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B11929832.png)
![6-[1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate](/img/structure/B11929834.png)
![methyl (15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B11929841.png)
![5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-propyn-1-yl)pentanamide](/img/structure/B11929847.png)





